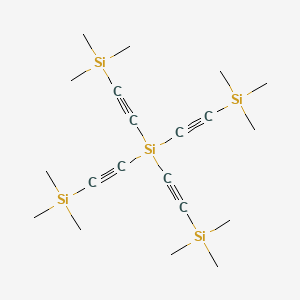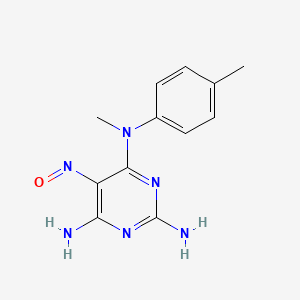![molecular formula C14H23NO6 B14023404 8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate](/img/structure/B14023404.png)
8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom. The tert-butyl and methyl groups add to its structural complexity, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction, often involving a nucleophilic substitution or a ring-closing metathesis.
Introduction of tert-butyl and methyl groups: These groups are introduced through alkylation reactions, using reagents such as tert-butyl bromide and methyl iodide.
Functionalization of the dicarboxylate groups: This step involves esterification reactions, typically using alcohols and acid catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch processing: Where each step is carried out in separate reactors, with intermediate purification steps.
Continuous flow synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
化学反応の分析
Types of Reactions
8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, using reagents like halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
科学的研究の応用
8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate finds applications in several fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, owing to its unique structural features.
作用機序
The mechanism by which 8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including those related to cell signaling and metabolism.
類似化合物との比較
Similar Compounds
- 8-tert-Butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate
- tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
- 8-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate
Uniqueness
What sets 8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate apart is its specific combination of functional groups and spirocyclic structure, which confer unique chemical reactivity and potential biological activity.
This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its preparation, reactions, applications, and unique characteristics.
特性
分子式 |
C14H23NO6 |
|---|---|
分子量 |
301.34 g/mol |
IUPAC名 |
8-O-tert-butyl 7-O-methyl (7S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate |
InChI |
InChI=1S/C14H23NO6/c1-13(2,3)21-12(17)15-6-5-14(19-7-8-20-14)9-10(15)11(16)18-4/h10H,5-9H2,1-4H3/t10-/m0/s1 |
InChIキー |
CKWLTTDYBBZWLH-JTQLQIEISA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC2(C[C@H]1C(=O)OC)OCCO2 |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1C(=O)OC)OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


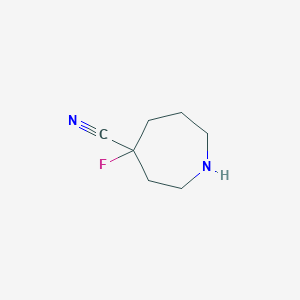
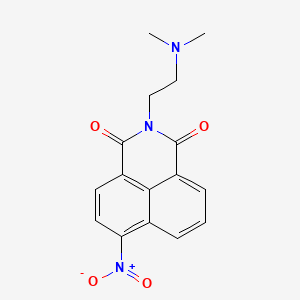

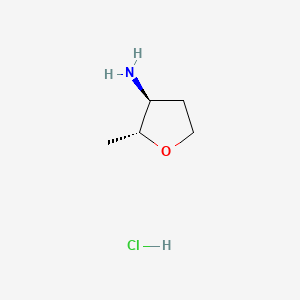
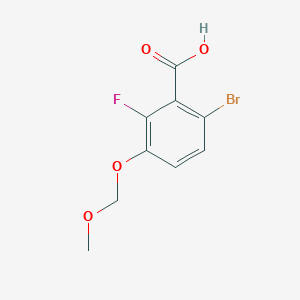
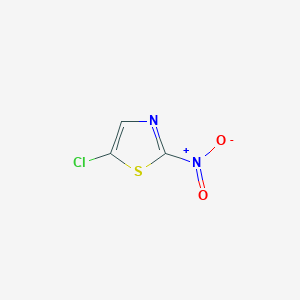
![5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole](/img/structure/B14023372.png)

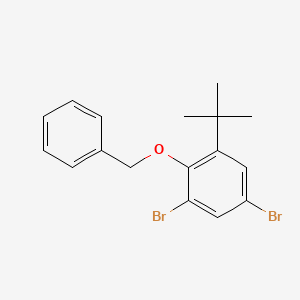
![tert-butyl N-(5-amino-3-oxabicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B14023393.png)
![cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate](/img/structure/B14023396.png)
